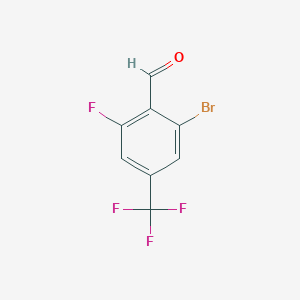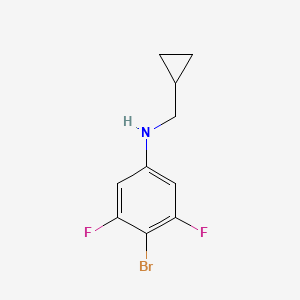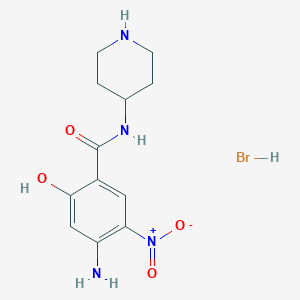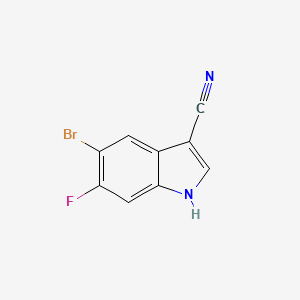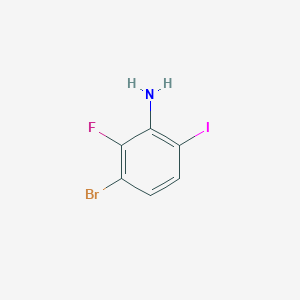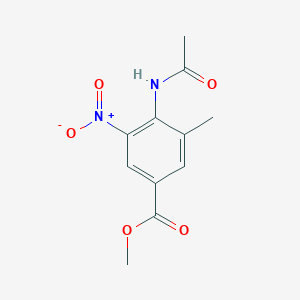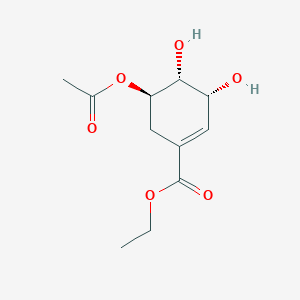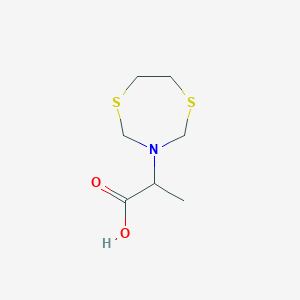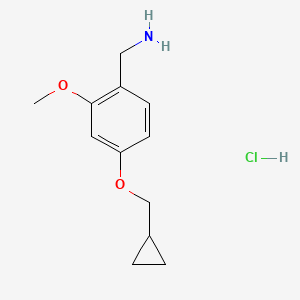
4-Cyclopropylmethoxy-2-methoxy-benzylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropylmethoxy-2-methoxy-benzylamine hydrochloride is a chemical compound that has garnered attention in the field of medical research due to its potential therapeutic effects. It is known for its high affinity for the 5-HT2A receptor, making it a selective serotonin receptor agonist.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropylmethoxy-2-methoxy-benzylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-cyclopropylmethoxy-2-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde group is then converted to an amine group through reductive amination.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropylmethoxy-2-methoxy-benzylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions vary but often involve the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Various substituted benzylamine derivatives.
Scientific Research Applications
4-Cyclopropylmethoxy-2-methoxy-benzylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its interactions with serotonin receptors.
Medicine: Potential therapeutic agent due to its selective serotonin receptor agonist properties.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 4-Cyclopropylmethoxy-2-methoxy-benzylamine hydrochloride involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. By binding to this receptor, the compound can modulate serotonin signaling pathways, which are involved in various physiological processes, including mood regulation and perception.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzylamine hydrochloride
- 2-Methoxybenzylamine hydrochloride
- Cyclopropylmethoxybenzylamine hydrochloride
Uniqueness
4-Cyclopropylmethoxy-2-methoxy-benzylamine hydrochloride is unique due to its specific structural features, such as the cyclopropylmethoxy and methoxy groups, which contribute to its high affinity for the 5-HT2A receptor. This makes it a valuable compound for research in serotonin receptor modulation.
Properties
IUPAC Name |
[4-(cyclopropylmethoxy)-2-methoxyphenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-14-12-6-11(5-4-10(12)7-13)15-8-9-2-3-9;/h4-6,9H,2-3,7-8,13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPBRZIMUMQBBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2CC2)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
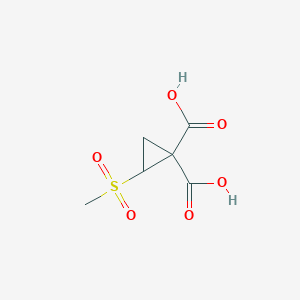

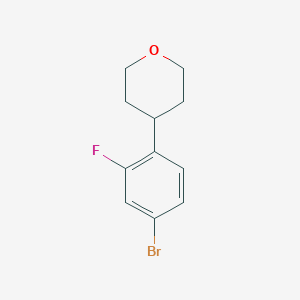
![7-(Iodomethyl)-6-oxaspiro[3.4]octane](/img/structure/B1383949.png)
